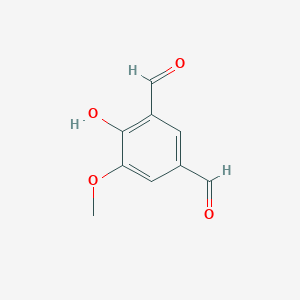

4-Hydroxy-5-methoxyisophthalaldehyde

説明

特性

IUPAC Name |

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNRFQCFZVYDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183556 | |

| Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2931-90-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2931-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002931900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 4-hydroxy-5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 4-hydroxy-5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38S6MCP4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde (5-Formylvanillin)

Abstract

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a key aromatic dialdehyde building block in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers. Its structure, featuring two reactive aldehyde groups ortho and para to a directing hydroxyl group, makes it a valuable precursor. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, intended for researchers, chemists, and professionals in drug development. We will explore classical formylation methodologies, such as the Reimer-Tiemann and Duff reactions, as well as a high-yield synthesis involving the hydrolysis of a protected precursor. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methods are presented to equip the reader with a comprehensive understanding of the available synthetic strategies.

Introduction and Strategic Overview

This compound (CAS No: 2931-90-0) is a derivative of vanillin distinguished by an additional formyl group at the C5 position of the benzene ring. This difunctional arrangement offers multiple reaction sites for constructing intricate molecular architectures.

Chemical Properties:

-

Molecular Formula: C₉H₈O₄

-

Molecular Weight: 180.16 g/mol

-

IUPAC Name: 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

The primary challenge in its synthesis is the selective introduction of a second formyl group onto a highly activated phenolic ring without promoting side reactions. The most logical and cost-effective starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde), which is readily available from lignin, a renewable resource. The synthetic strategies discussed herein focus on the electrophilic aromatic substitution of vanillin or the final-stage deprotection of a dialdehyde precursor.

The diagram below illustrates the general synthetic approaches from a common guaiacol (2-methoxyphenol) precursor, highlighting the central role of vanillin.

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol (Adapted from General Procedures):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve vanillin (1 equivalent) in a 2M aqueous solution of sodium hydroxide (4-6 equivalents).

-

Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.5-2.0 equivalents) dropwise via the dropping funnel over 1-2 hours while stirring vigorously. The reaction is often exothermic.

-

Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid or sulfuric acid until pH ~2-3. This will precipitate the crude product and neutralize excess base.

-

Isolation: The unreacted vanillin is often removed by steam distillation. The remaining aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Trustworthiness and Limitations: While mechanistically sound, the Reimer-Tiemann reaction often suffers from modest yields (typically <50%) and the formation of tar-like byproducts. The use of a biphasic system and the exothermic nature of the reaction require careful control to prevent thermal runaways. Furthermore, the use of chloroform poses environmental and safety concerns.

The Duff Reaction

The Duff reaction provides an alternative route for ortho-formylation using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).

Causality and Mechanism: The reaction begins with the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion (CH₂=NR₂⁺). The electron-rich phenol attacks this electrophile, leading to the formation of a benzylamine intermediate. A subsequent intramolecular redox step, followed by acidic hydrolysis during workup, converts the aminomethyl group into the final aldehyde. The reaction shows high selectivity for the position ortho to the hydroxyl group.

Caption: Key stages of the Duff aromatic formylation reaction.

Experimental Protocol (Adapted from General Procedures):

-

Reaction Setup: To a flask containing anhydrous glycerol, add boric acid and heat to ~100°C until dissolved.

-

Reagent Addition: Add vanillin (1 equivalent) followed by hexamethylenetetramine (1.5-2.0 equivalents) in portions.

-

Reaction: Heat the reaction mixture to 150-160°C for 1-2 hours. The mixture will typically turn dark.

-

Hydrolysis: Cool the mixture slightly and add a solution of dilute sulfuric acid. Heat the mixture to reflux or perform steam distillation for 1 hour to hydrolyze the intermediate and isolate the product.

-

Isolation & Purification: The product can be isolated from the distillate by extraction with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Trustworthiness and Modern Alternatives: The classical Duff reaction is operationally simple and uses inexpensive reagents. However, yields can be low and the high temperatures required are a drawback. A recent development is the use of a solid-phase mechanochemical Duff reaction, which avoids toxic solvents, reduces reaction times, and proceeds under mild conditions, offering a more sustainable alternative.

Method 2: High-Yield Synthesis via Hydrolysis of an Aminal Precursor

A highly efficient and reliable method for preparing this compound was reported by Hocker and Giesecke in Organic Syntheses. This approach involves the simple acid-catalyzed hydrolysis of a stable, pre-formed dialdehyde equivalent, Phenol, 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxy-. This method circumvents the often low yields and harsh conditions of direct formylation. The key is that the two aldehyde groups are introduced in a protected form (as aminals) and are liberated in the final step.

Causality and Mechanism: The core of this method is the hydrolysis of the two imidazolidine (aminal) rings. Under acidic aqueous conditions, the C-N bonds of the aminals are protonated, making them susceptible to nucleophilic attack by water. This process effectively cleaves the protecting groups, N,N'-diphenylethylenediamine, and liberates the two aldehyde functionalities. This reaction typically proceeds in high yield due to the stability of the precursor and the clean nature of the hydrolysis.

Experimental Protocol (Hocker & Giesecke, 1981):

-

Reaction Setup: A suspension of 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxyphenol (1 equivalent) is prepared in a suitable solvent mixture (e.g., dioxane/water).

-

Hydrolysis: Concentrated hydrochloric acid is added to the suspension.

-

Reaction: The mixture is stirred at room temperature (~25°C) for approximately 2 hours. A color change and the formation of a precipitate (the hydrochloride salt of the diamine byproduct) are typically observed.

-

Isolation: The precipitated N,N'-diphenylethylenediamine dihydrochloride is removed by filtration.

-

Purification: The filtrate, containing the desired product, is concentrated. The product is then isolated, for instance, by careful precipitation or extraction, followed by recrystallization from a suitable solvent like aqueous ethanol to yield the pure this compound.

Trustworthiness and Rationale: This method is highly trustworthy due to its documentation in Organic Syntheses, a publication known for its rigorously verified and reproducible procedures. The reported yield of 81% is significantly higher than what is typically achieved through direct formylation methods. While it requires the prior synthesis of the aminal precursor, the clean, high-yielding final step makes it an excellent choice for applications where purity and efficiency are paramount.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as required yield, purity, scale, available equipment, and tolerance for hazardous reagents.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Reimer-Tiemann | Vanillin | CHCl₃, NaOH | Low-Moderate (<50%) | Uses readily available starting materials. | Low yields, harsh conditions, byproduct formation, use of toxic chloroform. |

| Duff Reaction | Vanillin | Hexamethylenetetramine, Acid | Low-Moderate | Inexpensive and simple reagents. | High temperatures, often low yields, complex workup. |

| Hocker & Giesecke | Protected Precursor | HCl, water | High (~81%) | Excellent yield, high purity, mild final step conditions. | Requires synthesis of a specialized precursor. |

Purification and Characterization

Purification: The final product, regardless of the synthetic method, is a solid that can be purified by standard laboratory techniques.

-

Recrystallization: Common solvents include aqueous ethanol or ethyl acetate/hexane mixtures.

-

Column Chromatography: Silica gel is a suitable stationary phase, with an eluent system such as a gradient of ethyl acetate in hexane.

Characterization: The identity and purity of this compound should be confirmed using spectroscopic methods.

-

Melting Point: 121-123 °C

-

¹H NMR: Peaks corresponding to the aromatic protons, two distinct aldehyde protons, a phenolic hydroxyl proton, and a methoxy group.

-

¹³C NMR: Signals for two distinct aldehyde carbons, aromatic carbons (including those attached to oxygen), and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching of aldehydes (~2750 and ~2850 cm⁻¹), and strong C=O stretching for the aldehyde carbonyls (~1670-1690 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass (180.0423 g/mol ).

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. Direct formylation of vanillin via the Reimer-Tiemann or Duff reactions offers a conceptually simple route but is often hampered by low yields and harsh conditions. For researchers requiring high yields and purity, the hydrolysis of a pre-formed aminal precursor, as detailed by Hocker and Giesecke, represents a superior and highly reliable strategy. As the demand for complex molecular scaffolds grows, the continued development of efficient, safe, and sustainable methods, such as the mechanochemical Duff reaction, will be crucial for the synthesis of this and other valuable chemical intermediates.

References

- Wikipedia. Duff reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Wikipedia. Reimer–Tiemann reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Filo. B. Iodination of vanillin (4 hydroxy 3 methoxybenzaldehyde) to 5 iodovanillin.

Core Physicochemical & Structural Properties

An In-depth Technical Guide to the Physicochemical Properties of 5-Formylvanillin

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Formylvanillin (IUPAC: 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde) is an intriguing aromatic dialdehyde that serves as both a key byproduct in industrial vanillin synthesis and a versatile precursor in synthetic chemistry. Its unique structure, featuring two aldehyde functionalities flanking a phenolic hydroxyl and a methoxy group, imparts a distinct reactivity profile that makes it a valuable building block for more complex molecules, including Schiff bases, heterocyclic compounds, and metal complexes. This guide provides a comprehensive overview of the core physicochemical properties of 5-Formylvanillin, detailing its synthesis, purification, and analytical characterization. We delve into the causality behind experimental protocols and offer field-proven insights into its handling, reactivity, and potential applications, establishing a foundational resource for researchers working with this compound.

5-Formylvanillin, a derivative of vanillin, possesses a second formyl group at the 5-position of the benzene ring. This addition significantly alters the molecule's electronic properties and reactivity compared to its parent compound. The electron-withdrawing nature of the two aldehyde groups increases the acidity of the phenolic proton and influences the electrophilicity of the aromatic ring.

Structural & General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | [1] |

| Synonyms | 5-Formylvanillin, 4-hydroxy-5-methoxyisophthalaldehyde | [1][2] |

| CAS Number | 2931-90-0 | [2][3] |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| Appearance | Solid, white to off-white crystalline powder | [4] |

| Melting Point | ~192 °C (Computed) | [1] |

| Boiling Point | 308.15 °C (Estimated) | [2] |

| Flash Point | 124.8 °C (257 °F) (Estimated) | [2] |

| Solubility | Water: 2.61 g/L at 25°C (Est.); Soluble in polar organic solvents (alcohols, ethers) | [2][5] |

| logP (o/w) | 0.8 - 1.78 (Computed/Estimated) | [1][2] |

Molecular Structure

Caption: Workflow for the synthesis of 5-Formylvanillin via the Duff Reaction.

Experimental Protocol: Synthesis of 5-Formylvanillin Causality: This protocol is based on the principles of the Duff reaction, a robust method for ortho-formylation of phenols. [6]The high temperature is necessary to promote the decomposition of HMTA and the subsequent electrophilic attack. Acidic workup is critical for hydrolyzing the intermediate Schiff base to the final aldehyde product.

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add vanillin (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glycerol (approx. 5 mL per gram of vanillin).

-

Reaction: Heat the mixture with stirring to 150-160°C. The reaction is typically complete within 1-2 hours, often indicated by a color change.

-

Hydrolysis: Cool the reaction mixture to below 100°C. Slowly add a 1:1 solution of concentrated sulfuric acid and water (approx. 10 mL per gram of vanillin) while stirring. Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the intermediate.

-

Isolation: Cool the mixture to room temperature. The crude product may precipitate. Add water to dilute the glycerol and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50°C).

Purification Protocol: Magnesium Salt Precipitation

A key challenge in handling 5-formylvanillin is its separation from unreacted vanillin. A patented industrial method leverages the differential solubility of their magnesium salts. [7] Causality: This method exploits the presence of two aldehyde groups in 5-formylvanillin. It is proposed that these groups, along with the phenolic hydroxyl, can form a more stable or less soluble chelate with a divalent cation like Mg²⁺ compared to vanillin, which only has one aldehyde group. This difference in chelation and subsequent solubility allows for selective precipitation.

Caption: Purification workflow for 5-Formylvanillin via magnesium salt precipitation.

Experimental Protocol: Purification

-

Dissolution: Dissolve the crude product in a suitable solvent mixture, such as aqueous methanol. [7]2. Precipitation: Add magnesium carbonate or a similar magnesium salt to the solution and stir. The magnesium salt of 5-formylvanillin will selectively precipitate.

-

Filtration: Filter the mixture to isolate the solid magnesium 5-formylvanillinate. The filtrate will contain the more soluble vanillin.

-

Liberation: Suspend the filtered solid in water and carefully acidify with a strong acid (e.g., dilute H₂SO₄) to a pH of ~2-3. This will protonate the phenoxide and break the salt complex, liberating the free 5-formylvanillin.

-

Extraction & Recovery: Extract the aqueous suspension with an appropriate organic solvent, such as dichloromethane or ethylene dichloride. [7]Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized 5-Formylvanillin. The following protocols are standard for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental spectra for 5-formylvanillin are not widely published, the expected chemical shifts can be reliably predicted based on the structure and comparison to vanillin. [8][9] Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10.5 ppm (s, 1H): Aldehyde proton (C3-CHO), deshielded by the adjacent methoxy group.

-

~9.9 ppm (s, 1H): Aldehyde proton (C1-CHO).

-

~7.5-7.7 ppm (d, 2H): Aromatic protons, appearing as two distinct doublets due to their unique environments.

-

~6.5 ppm (s, 1H, broad): Phenolic hydroxyl proton. Position and intensity can vary with concentration and solvent.

-

~4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~195-190 ppm: Two distinct signals for the two aldehyde carbons.

-

~150-155 ppm: Two signals for the oxygenated aromatic carbons (C-OH and C-OCH₃).

-

~130-110 ppm: Four signals for the remaining aromatic carbons.

-

~56 ppm: Methoxy carbon.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified 5-formylvanillin in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Integrate the ¹H signals to confirm proton counts. Assign peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-formylvanillin will be dominated by vibrations from its hydroxyl, aldehyde, and ether moieties. [10][11] Expected Characteristic IR Peaks (cm⁻¹):

-

3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.

-

3100-3000: Aromatic C-H stretching.

-

2900-2800: Aldehydic C-H stretching (often two weak bands).

-

1700-1670: Two distinct C=O stretching vibrations for the two non-equivalent aldehyde groups. This is a key distinguishing feature.

-

1600-1450: Aromatic C=C ring stretching vibrations.

-

1270-1200 & ~1030: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Protocol for FTIR Analysis (KBr Pellet):

-

Sample Preparation: Thoroughly grind a small amount (~1-2 mg) of dry 5-formylvanillin with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 180, corresponding to the molecular weight.

-

[M-1]⁺: A peak at m/z = 179, due to the loss of a hydrogen radical from an aldehyde.

-

[M-15]⁺: A peak at m/z = 165, from the loss of a methyl radical (-CH₃).

-

[M-29]⁺: A peak at m/z = 151, from the loss of an aldehyde group (-CHO).

-

Further fragmentation would involve subsequent losses of CO (28 Da).

Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI (Electrospray Ionization) or a GC inlet for EI.

-

Ionization: Ionize the sample using the chosen method (e.g., EI for fragmentation data, ESI for soft ionization and accurate mass).

-

Data Acquisition: Acquire the mass spectrum. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion peak to analyze its fragmentation products.

-

Data Analysis: Compare the observed molecular ion peak with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Chemical Reactivity & Stability

The reactivity of 5-formylvanillin is dictated by its three functional groups. The two aldehyde groups are primary sites for nucleophilic attack, while the phenolic hydroxyl can act as a nucleophile or an acid.

-

Schiff Base Formation: Both aldehyde groups can react with primary amines to form Schiff bases (imines), making 5-formylvanillin a useful cross-linking agent or a precursor for ligands in coordination chemistry.

-

Oxidation/Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. The phenolic group makes the molecule susceptible to oxidation, especially under basic conditions, which can lead to polymerization or degradation.

-

Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr).

Stability and Storage: 5-Formylvanillin should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [4]Phenolic compounds can be light-sensitive and may discolor over time. It is incompatible with strong oxidizing agents.

Applications and Biological Relevance

Research specifically on the biological activity of 5-formylvanillin is limited. Early studies noted its comparative toxicity with vanillin and its effects on cardiac tissue in invertebrates. [2]Its primary modern application lies in its role as a chemical intermediate.

-

Synthon in Organic Chemistry: Its bifunctional nature makes it a valuable building block for synthesizing complex heterocyclic systems, macrocycles, and polymers.

-

Ligand Synthesis: It is a precursor for multidentate ligands used in coordination chemistry to create metal complexes with potential catalytic or biological activities. [2] While the parent molecule, vanillin, exhibits a wide range of biological activities including antioxidant, antimicrobial, and anti-inflammatory properties, these have not been extensively documented for 5-formylvanillin itself. [12][13]The limited research on its bioactivity represents a potential area for future investigation, particularly in drug discovery and development where vanillin-based scaffolds are of significant interest.

Conclusion

5-Formylvanillin is a structurally rich aromatic dialdehyde whose physicochemical properties are defined by the interplay of its two formyl groups, phenolic hydroxyl, and methoxy ether. While it is often an impurity to be removed from industrial vanillin, its unique reactivity makes it a valuable and versatile synthon for advanced chemical synthesis. This guide has provided a foundational framework for its properties, synthesis, purification, and characterization, grounded in established chemical principles and protocols. A thorough understanding of these core attributes is critical for any researcher aiming to exploit its full potential in materials science, coordination chemistry, and as a scaffold for novel molecular architectures.

References

- Wikipedia. (2024). Vanillin.

- University of Bristol. (2008). Vanillin - Molecule of the Month.

- CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.

- Google Patents. (1962). US3049566A - Vanillin purification.

- ResearchGate. (n.d.). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.

- Wikipedia. (2023). Duff reaction.

- Google Patents. (1984). US4474994A - Purification of vanillin.

- The Good Scents Company. (n.d.). 5-formyl vanillin this compound.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308).

- Drugfuture.com. (n.d.). This compound.

- PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.

- Solubility of Things. (n.d.). Vanillin.

- Sciencemadness.org. (2018). Preparation of 5-hydroxyvanillin.

- University of Utah Chemistry Department. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.

- PubChemLite. (n.d.). This compound (C9H8O4).

- PubChem. (n.d.). Vanillin.

- ResearchGate. (2020). Vanillin Derivatives Showing Various Biological Activities.

- International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities.

- Ataman Kimya. (n.d.). VANILLIN.

- National Center for Biotechnology Information. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source.

- MDPI. (2022). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin.

- Biological Magnetic Resonance Bank. (n.d.). bmse000597 Vanillin at BMRB.

- ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin.

- ChemRxiv. (2023). IR of Vanillin: A classic study with a twist.

- PubMed. (2014). Biological activity of liposomal vanillin.

- National Institute of Standards and Technology. (n.d.). Ethyl Vanillin - NIST WebBook.

- ResearchGate. (n.d.). FTIR spectrum of doped vanillin.

- ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP.

- ResearchGate. (n.d.). a MS SIM chromatogram, b mass spectra of vanillin (peak 1, 9.647 min),....

- ResearchGate. (n.d.). FTIR spectrum of a standard vanillin, b biovanillin.

- National Institute of Standards and Technology. (n.d.). Vanillin - NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Vanillin - NIST WebBook.

- PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4).

Sources

- 1. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-formyl vanillin, 2931-90-0 [thegoodscentscompany.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 2931-90-0 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. US3049566A - Vanillin purification - Google Patents [patents.google.com]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde (CAS: 2931-90-0)

This guide provides a comprehensive technical overview of 4-Hydroxy-5-methoxyisophthalaldehyde, a versatile aromatic dialdehyde. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Building Block

This compound, also known as 5-formylvanillin, is a unique trifunctional aromatic compound possessing a phenolic hydroxyl group, a methoxy group, and two aldehyde functionalities.[1][2][3] This substitution pattern on the benzene ring makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for the construction of complex molecules. Its structural relationship to vanillin, a widely used natural flavoring agent, provides a bio-based foundation for the development of novel polymers and pharmaceutical agents.[4] The presence of two aldehyde groups in a 1,3-relationship allows for the formation of macrocycles and polymers, while the phenolic hydroxyl group can be readily modified to tune the molecule's properties.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2931-90-0 | [1][7] |

| Molecular Formula | C₉H₈O₄ | [1][3][8] |

| Molecular Weight | 180.16 g/mol | [1][3][9] |

| Appearance | Light yellow to yellow solid | [ChemicalBook] |

| Melting Point | 119-121 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 308.2 ± 42.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [ChemicalBook] |

| pKa (Predicted) | 6.00 ± 0.23 | [ChemicalBook] |

| LogP (Predicted) | 1.775 | [ChemicalBook] |

| Storage Temperature | 2-8°C, stored under nitrogen | [Sigma-Aldrich] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the two distinct aldehyde carbons, the aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad peak), the C-H stretch of the aldehydes, the C=O stretch of the aldehyde carbonyl groups (a strong, sharp peak), and C-O stretching vibrations of the ether and phenol.[10][11]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound with a molecular ion peak at m/z 180.16.[1][12] Fragmentation patterns can provide further structural information.

Synthesis Methodologies

The primary and most direct route to this compound involves the formylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming formyl group to the ortho and para positions relative to the hydroxyl group. Given that the para position is already occupied by an aldehyde group, formylation occurs at the available ortho position (C5).

Diagram 1: Synthetic Pathways to this compound

Caption: Key synthetic routes to this compound from vanillin.

Protocol 1: Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glyceroboric acid.[13] This method is known for its operational simplicity.

Step-by-Step Methodology:

-

Preparation of Glyceroboric acid: In a flask equipped with a mechanical stirrer and a thermometer, combine boric acid and anhydrous glycerol. Heat the mixture to 150-160°C with stirring until the boric acid dissolves completely.

-

Reaction Setup: To the hot glyceroboric acid solution, add vanillin and hexamethylenetetramine. Maintain the temperature at 150-160°C and stir vigorously for 15-20 minutes.

-

Hydrolysis: Cool the reaction mixture to approximately 100°C and add a solution of dilute sulfuric acid.

-

Work-up and Purification: Steam distill the mixture to remove any unreacted starting materials and byproducts. The desired product, this compound, will remain in the distillation residue. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction employs chloroform in a basic solution to generate dichlorocarbene in situ, which then acts as the electrophile.[6][14][15]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve vanillin in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Heat the biphasic mixture to reflux with continued vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide. The crude product can be isolated by filtration or extraction with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The presence of three distinct functional groups imparts a rich and versatile reactivity to this compound, making it a valuable scaffold for further chemical modifications.

Diagram 2: Reactivity Map of this compound

Caption: Overview of the key reaction sites on this compound.

Reactions of the Aldehyde Groups

The two aldehyde groups are the most reactive sites for nucleophilic addition and condensation reactions.

-

Schiff Base Formation: The aldehydes readily react with primary amines to form Schiff bases (imines).[16][17][18] The bifunctional nature of the molecule allows for the formation of bis-Schiff bases when reacted with two equivalents of an amine, or polymeric structures when reacted with diamines. These Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are also investigated for their biological activities.

-

Wittig Reaction: The aldehyde groups can be converted to alkenes via the Wittig reaction, providing a route to stilbene-like derivatives.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of new carbon-carbon bonds and highly functionalized products.[19]

-

Reductive Amination: The aldehydes can be converted to amines through reductive amination, providing a pathway to aminomethylated derivatives.

Reactions of the Phenolic Hydroxyl Group

The acidic phenolic hydroxyl group can be readily deprotonated and undergo various substitution reactions.

-

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.[8][20][21] These reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) and an alkyl or acyl halide. This modification can be used to protect the hydroxyl group or to introduce new functional moieties to modulate the molecule's biological activity or physical properties.

Reactions of the Aromatic Ring

The aromatic ring is activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although the existing bulky substituents may provide some steric hindrance.

Applications in Research and Development

The unique structural features of this compound make it an attractive starting material in several areas of chemical research.

Polymer Chemistry

The presence of two aldehyde groups makes this molecule a suitable monomer for the synthesis of polymers.[4] Condensation polymerization with diamines can lead to the formation of polyimines (poly-Schiff bases), which are of interest for their thermal stability and potential applications in materials science. Furthermore, its derivatives can be incorporated into various polymer backbones to impart specific functionalities.[22][23]

Drug Discovery and Medicinal Chemistry

As a derivative of vanillin, this compound is a promising scaffold in drug discovery. Vanillin and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The ability to readily derivatize the aldehyde and hydroxyl groups allows for the synthesis of libraries of compounds for screening against various biological targets. The formation of Schiff bases with different amines is a common strategy to generate novel compounds with potential therapeutic applications.[18][24]

Supramolecular Chemistry and Macrocycle Synthesis

The 1,3-disposition of the aldehyde groups makes this compound an ideal precursor for the synthesis of macrocyclic compounds.[5][25][26] Condensation with diamines or other bifunctional linkers can lead to the formation of macrocycles with defined cavity sizes, which can act as host molecules in supramolecular chemistry or as ligands for metal complexes.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, materials science, and medicinal chemistry. Its straightforward synthesis from the bio-renewable resource vanillin further enhances its appeal. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers looking to exploit the unique chemistry of this compound. The detailed protocols and reactivity map serve as a practical starting point for the design and execution of novel synthetic strategies.

References

Sources

- 1. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-formyl vanillin, 2931-90-0 [thegoodscentscompany.com]

- 3. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Macrocycles in Bioinspired Catalysis: From Molecules to Materials [frontiersin.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. OChemOnline / Vanillin Synthesis from 4-Hydroxybenzaldehyde [ochemonline.pbworks.com]

- 8. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Vanillin [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 16. Sciencemadness Discussion Board - Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. cbijournal.com [cbijournal.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-5-methoxyisophthalaldehyde

Preamble: The Imperative of Unambiguous Structural Verification

This document eschews a rigid, templated approach. Instead, it provides a logical, field-proven workflow that begins with establishing the molecular formula and proceeds through the identification of functional groups to the final, detailed mapping of the atomic framework. We will explore not just the what but the why behind each analytical choice, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for structure confirmation.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Core Objective: To ascertain the precise molecular weight and elemental composition, providing the fundamental building blocks for the structural puzzle.

Expertise & Rationale: While standard mass spectrometry can provide a nominal mass, it is insufficient for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). Therefore, High-Resolution Mass Spectrometry (HRMS), typically utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, is the authoritative choice. Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the confident prediction of the molecular formula.

Expected Data & Interpretation: For C₉H₈O₄, the exact monoisotopic mass is 180.04226 Da.[1][4] In a typical electrospray ionization (ESI) HRMS experiment, we would expect to observe the molecular ion in various adducted forms. The analysis of these adducts provides converging lines of evidence for the parent mass.

| Ion Species | Predicted m/z[4] |

| [M]⁺ | 180.04170 |

| [M+H]⁺ | 181.04953 |

| [M+Na]⁺ | 203.03147 |

| [M-H]⁻ | 179.03497 |

The experimental observation of these ions, particularly the [M+H]⁺ ion at m/z 181.0495, within a narrow mass tolerance window (typically < 5 ppm), provides high confidence in the elemental formula C₉H₈O₄. Further analysis by techniques like Electron Ionization (EI) would yield fragmentation patterns, providing initial clues about the molecule's substructures, such as the loss of an aldehyde group (-29 Da) or a methoxy group (-31 Da).[5]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Operate in both positive and negative ion modes to capture all relevant adducts.

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da) for several minutes to obtain a high-quality averaged spectrum.

-

Data Analysis: Process the raw data using the instrument's software. Identify the peaks corresponding to the expected adducts and compare their measured exact masses to the theoretical values to calculate the mass error in ppm.

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Core Objective: To identify the principal functional groups present in the molecule, which serves as a rapid and reliable method for preliminary structural confirmation.

Expertise & Rationale: Infrared (IR) spectroscopy is a powerful tool for identifying specific covalent bonds within a molecule.[6] Each functional group (e.g., O-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and provides high-quality data.

Expected Data & Interpretation: The IR spectrum of 4-Hydroxy-5-methoxyisophthalaldehyde is expected to display several key absorption bands that correspond directly to its constituent functional groups.

| Functional Group | Bond Type | Expected Absorption (cm⁻¹) | Characteristics |

| Phenol | O-H stretch | 3550 - 3200 | Strong, broad band[7] |

| Aromatic Ring | C-H stretch | ~3030 | Variable, often sharp[7] |

| Aldehyde | C-H stretch | 2850 & 2750 | Two medium, sharp bands[8] |

| Aldehyde | C=O stretch | 1705 - 1690 | Strong, sharp "stake"[8][9] |

| Aromatic Ring | C=C stretch | 1700 - 1500 | Multiple medium bands[7] |

| Ether/Phenol | C-O stretch | 1300 - 1000 | Strong, sharp bands |

Trustworthiness through Causality: The presence of the two characteristic aldehyde C-H stretching bands near 2750 and 2850 cm⁻¹ is a crucial diagnostic feature that helps distinguish an aldehyde from a ketone. Furthermore, the position of the strong C=O carbonyl stretch below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which lowers the bond energy.[8] The very broad O-H absorption confirms the presence of the hydroxyl group, which is likely involved in hydrogen bonding.

Experimental Protocol: FTIR-ATR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Part 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To establish the precise connectivity of all atoms in the molecule, providing an unambiguous and detailed structural map.

Expertise & Rationale: NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. While 1D experiments (¹H and ¹³C) provide information on the chemical environment and number of unique nuclei, it is the suite of 2D experiments (COSY, HSQC, HMBC) that allows us to piece the molecular puzzle together bond by bond.

For clarity, the following standard numbering will be used:

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

| Proton(s) | Multiplicity | Approx. Chemical Shift (δ ppm) | Rationale |

| H-α¹, H-α² | 2 x Singlet | 9.8 - 10.2 | Deshielded aldehyde protons. Distinct due to different proximity to -OH and -OCH₃ groups. |

| H-2, H-6 | 2 x Singlet | 7.2 - 7.6 | Aromatic protons. Likely appear as singlets due to the lack of adjacent protons (meta-coupling is often too small to resolve). |

| -OCH₃ | Singlet | 3.9 - 4.1 | Standard chemical shift for aryl methoxy protons.[10] |

| -OH | Broad Singlet | 5.0 - 11.0 | Chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange. |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon(s) | Approx. Chemical Shift (δ ppm) | Rationale |

| C-α¹, C-α² | 190 - 193 | Highly deshielded aldehyde carbonyl carbons.[11] |

| C-4, C-5 | 145 - 155 | Aromatic carbons directly attached to oxygen are significantly deshielded. |

| C-1, C-3 | 130 - 140 | Aromatic carbons bearing the aldehyde substituents. |

| C-2, C-6 | 110 - 120 | Quaternary aromatic carbons shielded relative to the oxygen- and carbonyl-bearing carbons. |

| -OCH₃ | 55 - 60 | Typical shift for a methoxy carbon.[10] |

2D NMR: Connecting the Pieces

Trustworthiness through Correlation: 1D NMR data suggests a plausible structure, but 2D NMR provides the definitive proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to (¹JCH coupling).[12] It allows for the unambiguous assignment of the signals for C-2/H-2, C-6/H-6, and the methoxy group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH and ³JCH), allowing the assembly of the molecular fragments.[12]

Key Expected HMBC Correlations:

-

The methoxy protons (-OCH₃) will show a strong correlation to C-5, confirming the position of the methoxy group.

-

The aldehyde proton H-α¹ will show correlations to C-1, C-2, and C-6.

-

The aldehyde proton H-α² will show correlations to C-3, C-2, and C-4.

-

Aromatic proton H-2 will show correlations to C-1, C-3, C-4, and C-6.

-

Aromatic proton H-6 will show correlations to C-1, C-4, and C-5.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with hydroxyl protons) in a clean 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H Spectrum: Acquire a standard 1D proton spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra: Sequentially run the COSY, HSQC, and HMBC experiments using standard instrument pulse programs. Optimize acquisition and processing parameters for the best resolution and sensitivity.

Caption: Workflow for structure elucidation using NMR spectroscopy.

Caption: Key expected HMBC correlations for structural assembly.

Part 4: Synthesis of Evidence for Final Confirmation

The power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together, they build an irrefutable case for the structure of this compound.

The logical flow is as follows:

-

HRMS provides the exact elemental formula: C₉H₈O₄.

-

FTIR confirms the presence of the required functional groups: a phenol (-OH), two aldehydes (-CHO), a methoxy ether (-OCH₃), and an aromatic ring.

-

¹H and ¹³C NMR provide a census of all hydrogen and carbon atoms, confirming they match the molecular formula and revealing their electronic environments.

-

2D NMR (HSQC & HMBC) acts as the final arbiter, assembling the atoms and functional groups into a single, unambiguous constitutional isomer, locking the aldehydes, hydroxyl, and methoxy groups into their correct positions on the benzene ring.

This integrated approach ensures the highest level of scientific integrity and trustworthiness, delivering a final structure that is not merely proposed, but rigorously proven.

Caption: Integrated workflow for unambiguous structure confirmation.

References

- Supporting Information. Royal Society of Chemistry.

- PubChemLite. This compound (C9H8O4). PubChemLite.

- Table of Contents. The Royal Society of Chemistry.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB.

- PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. National Center for Biotechnology Information.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- INFRARED SPECTROSCOPY (IR). INFRARED SPECTROSCOPY (IR).

- Michigan State University. Infrared Spectroscopy. MSU Chemistry.

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.

- Drugfuture. This compound. Drugfuture.com.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB.

- University of Colorado Boulder. IR Absorption Table. Organic Chemistry at CU Boulder.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0296197). NP-MRD.

- Columbia University. HSQC and HMBC. NMR Core Facility.

- PubMed Central (PMC). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health.

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.

- ResearchGate. 1 H-NMR spectrum of 2-hydroxy-3-methoxy bezaldehyde thiosemicarbazone (HMBATSC). ResearchGate.

- Gryko, D. T., et al. (2010). Mass spectrometry studies on meso-substituted corroles and their photochemical decomposition products. Journal of Mass Spectrometry.

- Ghaemy, M., & Bhrani, B. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society.

- Parimala, K., & Manimegalai, S. (2022). Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. Indian Journal of Pure & Applied Physics.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- Kawai, Y., et al. (2007). Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry. Chemical Research in Toxicology.

Sources

- 1. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

4-Hydroxy-5-methoxyisophthalaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (also known as 5-formylvanillin), a key aromatic dialdehyde derived from vanillin. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and significant applications as a versatile building block in medicinal chemistry and materials science. We will explore the causality behind synthetic choices, provide validated experimental protocols, and discuss its utility in the development of novel therapeutic agents, supported by authoritative references.

Introduction and Core Concepts

This compound, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde, is a unique derivative of vanillin distinguished by the presence of a second aldehyde group at the C5 position of the benzene ring.[1] This bifunctional nature makes it a highly valuable intermediate in organic synthesis. While vanillin itself is a cornerstone in flavor chemistry and a well-established scaffold in drug design, the addition of a second formyl group opens up new avenues for creating complex molecular architectures, such as Schiff bases, polymers, and macrocycles.[2] Its structural relationship to vanillin means it can be readily prepared from bio-renewable feedstocks, aligning with the principles of green chemistry.

The presence of two aldehyde groups with different steric and electronic environments, alongside a phenolic hydroxyl group, allows for selective and sequential reactions, making it a powerful tool for constructing diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical identification.

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | [1] |

| Synonyms | 5-Formylvanillin, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | [1] |

| CAS Number | 2931-90-0 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [3] |

| Appearance | Solid | |

| Storage | Store in an inert atmosphere, 2-8°C |

Synthesis and Mechanistic Insights

The most common and logical laboratory-scale synthesis of this compound is achieved through the ortho-formylation of vanillin. The Reimer-Tiemann reaction is the classical method for this transformation.[4][5]

The Reimer-Tiemann Reaction: A Validated Protocol

The Reimer-Tiemann reaction involves the reaction of a phenol (in this case, vanillin) with chloroform in a strongly basic aqueous solution.[4][5][6] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[4][7] The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1.0 equiv) in a 2:1 solution of ethanol and water containing an excess of sodium hydroxide (approx. 8.0 equiv).

-

Heating: Heat the solution to 70°C with vigorous stirring to form the sodium phenoxide salt.[7]

-

Addition of Chloroform: Add chloroform (2.0-3.0 equiv) dropwise over 1 hour. The reaction is often biphasic, requiring rapid stirring to ensure mixing between the aqueous and organic layers.[4][7]

-

Reaction: Maintain the reaction mixture at 70°C for an additional 3 hours. The solution will typically darken.

-

Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 with dilute hydrochloric acid. The product will often precipitate as a solid.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Based on its structure and available spectral data, the following key signals are expected.[8]

-

Aldehyde Protons (~9.7-10.5 ppm): Two distinct singlets are expected for the two aldehyde protons due to their different chemical environments. These appear far downfield.[9][10]

-

Aromatic Protons (~7.0-7.5 ppm): Two singlets (or doublets with very small coupling) corresponding to the two protons on the aromatic ring.

-

Phenolic Proton (~6.0-11.0 ppm): A broad singlet for the hydroxyl proton. Its chemical shift is highly dependent on solvent and concentration.[9]

-

Methoxy Protons (~3.9 ppm): A sharp singlet integrating to three protons for the -OCH₃ group.[9]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the two aldehyde carbonyls (~190-200 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).

-

Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch (~3200-3500 cm⁻¹), sharp C=O stretches for the aldehydes (~1670-1700 cm⁻¹), and C-O stretches for the ether and phenol groups (~1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 179.03).

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The vanillin scaffold is a "privileged structure" in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Precursor for Schiff Base Ligands and Metal Complexes

The dual aldehyde functionality allows for the straightforward synthesis of bis-Schiff bases by condensation with primary amines. These ligands are exceptional chelating agents for various metal ions. The resulting metal complexes have been investigated for their therapeutic potential. For instance, metal complexes derived from related vanillin derivatives have been evaluated for antileukemia and antibacterial activity.[11][12]

Building Block for Heterocycles and Macrocycles

The two aldehyde groups can participate in cyclocondensation reactions with various dinucleophiles to construct complex heterocyclic and macrocyclic structures. These larger scaffolds are of significant interest in host-guest chemistry and for developing agents that can target larger biological interfaces, such as protein-protein interactions.

Platform for Bioactive Hybrids

Vanillin and its derivatives are frequently used to synthesize hybrid molecules, combining the vanillin scaffold with another known bioactive pharmacophore to create compounds with potentially synergistic or novel activities.[2] this compound serves as an ideal anchor for attaching two such pharmacophores, enabling the creation of novel dual-action drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: May cause skin and eye irritation (H315, H319).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264).

-

Storage: Should be stored in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde and phenol groups.

Conclusion

This compound is more than just a chemical curiosity; it is a potent and versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis from renewable vanillin, combined with its unique bifunctional reactivity, positions it as a key building block for the next generation of complex organic molecules. This guide has provided the foundational knowledge, validated protocols, and synthetic context necessary for researchers to confidently incorporate this valuable compound into their discovery and development workflows.

References

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- The Good Scents Company. (n.d.). 5-formyl vanillin this compound.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and....

- Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.

- MDPI. (2023). Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin.

- National Institutes of Health (NIH). (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- The Good Scents Company. (n.d.). 5-formyl vanillin.

Sources

- 1. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. compoundchem.com [compoundchem.com]

- 11. 5-formyl vanillin, 2931-90-0 [thegoodscentscompany.com]

- 12. Synthesis of a Hybrid Molecule Based on Biologically Active 5Z,9Z-Eicosadienoic Acid and Vanillin [mdpi.com]

5-Formylvanillin: A Technical Guide to a Versatile Aromatic Dialdehyde

Abstract

5-Formylvanillin, systematically known as 4-hydroxy-5-methoxyisophthalaldehyde, is a unique aromatic compound distinguished by the presence of two aldehyde functional groups, alongside hydroxyl and methoxy moieties characteristic of its parent compound, vanillin. While often identified as a byproduct in the industrial synthesis of vanillin, 5-formylvanillin is emerging as a valuable and versatile building block in its own right. Its distinct structural features offer a rich platform for the synthesis of a diverse array of derivatives, including Schiff bases and chalcones, which are of significant interest to researchers in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and synthetic applications of 5-formylvanillin, tailored for researchers, scientists, and professionals in drug development.

Introduction: Beyond a Byproduct

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most widely used flavoring agents globally, with a rich history of both natural extraction and chemical synthesis.[1] In the pursuit of synthetic vanillin, various related structures are often co-produced, one of which is 5-formylvanillin.[2] This dialdehyde, while possessing a faint, green aroma, is not primarily valued for its organoleptic properties.[3] Instead, its significance lies in its chemical reactivity. The presence of two aldehyde groups, one ortho and one para to the phenolic hydroxyl group, imparts differential reactivity, making it a fascinating substrate for selective chemical transformations. This guide will delve into the scientific underpinnings of 5-formylvanillin, exploring its journey from a synthetic curiosity to a valuable intermediate in the creation of complex molecules.

Discovery and Historical Context

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-formylvanillin is paramount for its effective use in research and synthesis.

| Property | Value | Reference(s) |

| CAS Number | 2931-90-0 | [4] |

| Molecular Formula | C₉H₈O₄ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| IUPAC Name | 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde | [4] |

| Synonyms | 5-Formylvanillin, this compound | [4] |

| Appearance | Crystalline solid | |

| Boiling Point | 308.15 °C (estimated) | [3] |

| Melting Point | 121-124 °C | |

| Solubility | Soluble in ethanol and other organic solvents. | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of 5-formylvanillin.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A representative spectrum shows distinct signals for the aromatic protons, the two aldehyde protons, the methoxy protons, and the hydroxyl proton.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It will show distinct peaks for the two carbonyl carbons of the aldehyde groups, the aromatic carbons, and the methoxy carbon. While a dedicated spectrum for 5-formylvanillin is not widely published, the expected shifts can be predicted based on the structure and comparison with vanillin.[6][7]

-

IR (Infrared) Spectroscopy: The IR spectrum of 5-formylvanillin is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and aldehyde groups, C=O stretching of the two aldehyde groups (which may be distinct), and C-O stretching of the methoxy and phenolic groups.[8]

-